molecular formula C16H31NO4 B15176636 (2-((1-Oxododecyl)amino)ethoxy)acetic acid CAS No. 66653-99-4

(2-((1-Oxododecyl)amino)ethoxy)acetic acid

Cat. No.: B15176636
CAS No.: 66653-99-4
M. Wt: 301.42 g/mol
InChI Key: CREQKGNXXKHRKU-UHFFFAOYSA-N
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Description

(2-((1-Oxododecyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C16H31NO4 It is known for its unique structure, which includes a long dodecyl chain attached to an aminoethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((1-Oxododecyl)amino)ethoxy)acetic acid typically involves the reaction of dodecanoic acid with ethylene glycol and subsequent amination. The process can be summarized as follows:

    Esterification: Dodecanoic acid reacts with ethylene glycol in the presence of a catalyst to form dodecyl ethylene glycol ester.

    Amination: The ester is then reacted with ammonia or an amine to introduce the amino group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-((1-Oxododecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanoic acid derivatives, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((1-Oxododecyl)amino)ethoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between long-chain fatty acids and amino acids. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic properties, making it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.

Mechanism of Action

The mechanism of action of (2-((1-Oxododecyl)amino)ethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows for hydrophobic interactions, while the aminoethoxy acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-((1-Oxodecyl)amino)ethoxy)acetic acid: Similar structure but with a shorter decyl chain.

    (2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Similar structure but with a longer tetradecyl chain.

Uniqueness

(2-((1-Oxododecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups

Properties

CAS No.

66653-99-4

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

IUPAC Name

2-[2-(dodecanoylamino)ethoxy]acetic acid

InChI

InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-12-13-21-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI Key

CREQKGNXXKHRKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCOCC(=O)O

Origin of Product

United States

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